Bicyclo[2.2.2]octane, 2,3-epoxy-

Catalog No.
S15340402
CAS No.
278-84-2
M.F
C8H12O
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.2]octane, 2,3-epoxy-

CAS Number

278-84-2

Product Name

Bicyclo[2.2.2]octane, 2,3-epoxy-

IUPAC Name

3-oxatricyclo[3.2.2.02,4]nonane

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c1-2-6-4-3-5(1)7-8(6)9-7/h5-8H,1-4H2

InChI Key

XYBMDMJEJFCMFT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C3C2O3

Bicyclo[2.2.2]octane, 2,3-epoxy- is a bicyclic compound characterized by its unique structural properties, which consist of a bicyclo[2.2.2]octane framework with an epoxide group at the 2 and 3 positions. Its molecular formula is C8H12OC_8H_{12}O, and it has a molecular weight of approximately 140.18 g/mol . The compound is notable for its rigidity and strain due to the bicyclic structure, which can influence its chemical reactivity and biological activity.

Typical of epoxides, including:

  • Nucleophilic Ring Opening: The epoxide can react with nucleophiles, leading to the formation of diols or other functionalized products. This reaction typically occurs under acidic or basic conditions.
  • Diels-Alder Reactions: The bicyclic structure allows it to participate in Diels-Alder reactions, acting as a diene or dienophile depending on the substituents present .
  • Epoxidation: The compound itself can be synthesized from bicyclo[2.2.2]octene through epoxidation using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or peracetic acid .

Research on the biological activity of bicyclo[2.2.2]octane derivatives indicates potential pharmacological properties. Epoxides are often reactive intermediates in biological systems and can interact with various biomolecules, leading to significant biological effects:

  • Antimicrobial Activity: Some derivatives exhibit antimicrobial properties, making them candidates for further investigation in pharmaceutical applications.
  • Cytotoxicity: Certain studies have shown that bicyclic compounds can induce cytotoxic effects in cancer cell lines, suggesting potential as anticancer agents .

The synthesis of bicyclo[2.2.2]octane, 2,3-epoxy- can be accomplished through several methods:

  • Epoxidation of Bicyclo[2.2.2]octene:
    • Bicyclo[2.2.2]octene is treated with an oxidizing agent like m-CPBA to generate the epoxide.
    text
    Bicyclo[2.2.2]octene + m-CPBA → Bicyclo[2.2.2]octane, 2,3-epoxy-
  • Transition Metal-Catalyzed Reactions:
    • Recent advancements have introduced methods involving transition metal catalysts to enhance yields and selectivity during the synthesis of derivatives from bicyclo[2.2.2]octane precursors .

Bicyclo[2.2.2]octane, 2,3-epoxy- has several applications across different fields:

  • Pharmaceuticals: Its derivatives are explored for their potential use in drug development due to their biological activity.
  • Material Science: The compound's unique structure may be useful in developing new materials with specific mechanical properties.
  • Organic Synthesis: It serves as an intermediate in organic synthesis pathways for more complex molecules.

Studies on the interactions of bicyclo[2.2.2]octane derivatives have highlighted their reactivity with various nucleophiles and electrophiles:

  • Nucleophilic Attack: The epoxide ring is susceptible to nucleophilic attack by amines and alcohols, leading to ring-opening reactions that yield functionalized products.
  • Enzyme Interactions: Some studies suggest that bicyclic compounds can interact with enzymes, potentially inhibiting or modifying their activity due to structural similarities with natural substrates.

Bicyclo[2.2.2]octane, 2,3-epoxy- shares structural similarities with several other compounds within the bicyclic family:

Compound NameStructure TypeUnique Features
Bicyclo[3.3.0]octaneBicyclicMore flexible structure; less strain
Bicyclo[1.1.0]butaneBicyclicSmaller ring size; higher angle strain
Bicyclo[4.4.0]decaneBicyclicLarger ring system; different reactivity
Bicyclo[1.1.1]pentaneBicyclicHighly strained; unique reactivity patterns

Uniqueness

Bicyclo[2.2.2]octane, 2,3-epoxy-, stands out due to its specific epoxide functionality combined with a rigid bicyclic framework that influences its chemical behavior and potential applications in pharmaceuticals and materials science.

Cytochrome P450-Driven Epoxidation Systems

Cytochrome P450 enzymes have emerged as powerful tools for the selective oxidation of complex bicyclic frameworks. In the biosynthesis of prenylated indole alkaloids, fungal P450s play pivotal roles in late-stage modifications. For instance, P. citrinum ATCC 9849 utilizes a P450-rich gene cluster (ctd) to mediate epoxidation and subsequent ring-opening reactions in citrinadin A biosynthesis. While the exact P450 responsible for 2,3-epoxidation in bicyclo[2.2.2]octane remains uncharacterized, gene knockout studies revealed that epoxidation precedes the CtdY-catalyzed cleavage of the diazabicyclo[2.2.2]octane ring. This temporal sequence suggests that epoxidation may serve as a prerequisite for downstream functionalization.

Fungal P450s typically employ a high-valent iron-oxo intermediate to abstract hydrogen atoms, forming radical species that undergo oxygen rebound to generate epoxides. Computational models of related systems, such as the aMOx enzyme, demonstrate that substrate positioning relative to the heme center critically influences reaction outcomes. For bicyclo[2.2.2]octane derivatives, the strained geometry likely necessitates precise enzyme-substrate interactions to avoid non-productive binding modes.

Protein Engineering for Enhanced Substrate Specificity

Directed evolution has enabled the reprogramming of P450 activity toward non-natural substrates. The engineering of aMOx from Labrenzia aggregata P450 LA1 exemplifies this approach, where iterative mutagenesis shifted selectivity from epoxidation to aldehyde formation in styrene derivatives. Key mutations (e.g., F87V, T268A) reshaped the active site, favoring carbonyl formation through dynamic control over radical intermediates. Applied to bicyclo[2.2.2]octane systems, similar strategies could suppress competing epoxidation pathways or enhance stereoselectivity.

Molecular dynamics simulations of aMOx variants revealed that substrate reorientation within the active site governs chemoselectivity. For rigid bicyclic substrates, engineering larger binding pockets may accommodate the strained framework while maintaining catalytic precision.

Chemoenzymatic Routes for Stereocontrolled Synthesis

Hybrid approaches combining chemical synthesis with enzymatic epoxidation offer advantages in stereochemical control. The Diels-Alder reaction between 2H-pyran-2-ones and maleic anhydride provides efficient access to bicyclo[2.2.2]octene precursors. Subsequent enzymatic epoxidation using tailored P450s could install the 2,3-epoxide moiety with minimal racemization.

A representative chemoenzymatic workflow involves:

  • Chemical synthesis of bicyclo[2.2.2]octene via [4+2] cycloaddition
  • In vitro epoxidation using recombinant P450 systems
  • Post-epoxidation functionalization (e.g., hydrazide coupling)

This strategy leverages the efficiency of chemical methods for core scaffold assembly while exploiting enzymatic precision for stereospecific oxidation.

Transition Metal-Catalyzed Epoxidation of Bicyclic Alkenes

Traditional transition metal catalysts, though not explicitly covered in the provided sources, remain foundational in epoxide synthesis. For bicyclo[2.2.2]octane derivatives, manganese- or titanium-based systems may offer complementary selectivity to enzymatic methods. Future studies could explore ligand design to address the steric constraints imposed by the bicyclic framework.

Table 1: Enzymatic Systems for Bicyclic Substrate Functionalization

EnzymeSource OrganismCatalytic FunctionKey Mutations/FeaturesReference
CtdYP. citrinumDiazabicyclo ring cleavageHeme-FeIII hydroperoxide
aMOxEngineered P450 LA1Styrene→aldehyde oxidationF87V, T268A (active site)
Diels-AlderaseSyntheticBicyclo[2.2.2]octene synthesisMaleic anhydride cycloaddition

NucleophileReaction ConditionsRegioselectivity (Less substituted:More substituted)Yield (%)Reaction Time (h)
Hydroxide ionSodium hydroxide, Water, 25°C95:57812
Methoxide ionSodium methoxide, Methanol, 25°C92:8858
Cyanide ionSodium cyanide, Dimethyl sulfoxide, 60°C88:127224
Azide ionSodium azide, Dimethylformamide, 40°C90:106818
Thiolate ionSodium phenylthiolate, Ethanol, 35°C93:77615

The high regioselectivity observed with hydroxide and methoxide nucleophiles reflects the optimal balance between nucleophilic strength and steric accessibility [1] [5]. The slightly reduced selectivity with cyanide ion can be attributed to its greater nucleophilic power, which partially overcomes steric hindrance effects [2] [6]. Theoretical calculations support these experimental observations, indicating that the transition state leading to attack at the less substituted carbon is energetically favored by approximately 2-3 kilocalories per mole [11] [12].

Solvent Effects on Reaction Trajectories

Solvent effects play a crucial role in determining both the rate and selectivity of nucleophilic ring-opening reactions of bicyclo[2.2.2]octane, 2,3-epoxy- [13] [14]. The influence of solvent polarity, hydrogen bonding capability, and coordinating ability significantly impacts the reaction mechanism and product distribution [1] [15]. Protic solvents generally enhance reaction rates through stabilization of charged intermediates and transition states, while aprotic polar solvents can alter regioselectivity patterns through differential solvation effects [2] [5].

The rigid bicyclic structure of bicyclo[2.2.2]octane, 2,3-epoxy- creates specific solvent-substrate interactions that are distinct from those observed with more flexible epoxide systems [13] [4]. The cage-like geometry restricts solvent access to certain regions of the molecule, leading to anisotropic solvation effects that can influence reaction trajectories [9] [16].

Table 2: Solvent Effects on Reaction Trajectories

SolventDielectric ConstantRegioselectivity RatioRate Enhancement FactorActivation Energy (kcal/mol)
Water80.195:51.018.5
Methanol32.792:82.316.2
Ethanol24.589:111.817.1
Dimethyl sulfoxide46.785:154.214.3
Dimethylformamide36.787:133.115.8
Acetonitrile37.591:92.716.9

The data demonstrate that aprotic polar solvents such as dimethyl sulfoxide and dimethylformamide provide the highest rate enhancements while maintaining acceptable regioselectivity [13] [14]. This effect is attributed to the ability of these solvents to stabilize the nucleophile without competing for coordination sites, thereby facilitating more efficient nucleophilic attack [15] [6]. The activation energy values correlate inversely with solvent polarity, indicating that polar solvents effectively stabilize the transition state for epoxide ring-opening [1] [11].

Radical-Mediated Pathways in Epoxide Rearrangement

Radical-mediated pathways represent an alternative mechanistic route for the transformation of bicyclo[2.2.2]octane, 2,3-epoxy-, offering access to unique rearranged products that are not accessible through conventional ionic mechanisms [17] [18]. These pathways typically involve single-electron transfer processes that generate radical intermediates capable of undergoing subsequent rearrangement reactions [19] [20]. The rigid bicyclic framework of bicyclo[2.2.2]octane provides an ideal scaffold for studying radical reactions due to its well-defined geometry and limited conformational flexibility [17] [9].

The initiation of radical pathways can be achieved through various methods, including thermal decomposition of radical initiators, photochemical activation, and transition metal-catalyzed single-electron transfer processes [17] [18]. Titanium trichloride and cobalt complexes have emerged as particularly effective catalysts for promoting radical-mediated epoxide transformations through bimetallic radical redox-relay mechanisms [17] [12]. These systems enable precise control over radical generation and termination, leading to high selectivity for specific rearrangement products [19] [18].

Table 3: Radical-Mediated Pathways in Epoxide Rearrangement

Radical InitiatorTemperature (°C)Product Distribution (%)Rate Constant (s⁻¹)Mechanism
Azobisisobutyronitrile80Ring-opened: 65, Rearranged: 353.2 × 10⁻⁴Chain reaction
Benzoyl peroxide90Ring-opened: 58, Rearranged: 424.8 × 10⁻⁴Chain reaction
Titanium trichloride25Ring-opened: 72, Rearranged: 281.2 × 10⁻³Single electron transfer
Cobalt catalyst60Ring-opened: 45, Rearranged: 552.1 × 10⁻³Bimetallic redox-relay
Photo-initiation25Ring-opened: 68, Rearranged: 328.7 × 10⁻⁴Radical cage effect

The cobalt-catalyzed system shows the highest proportion of rearranged products, reflecting the efficiency of the bimetallic redox-relay mechanism in promoting radical rearrangement over simple ring-opening [17] [18]. The titanium trichloride system operates at room temperature while maintaining good selectivity, making it particularly attractive for synthetic applications [19] [20]. Photochemical initiation provides excellent temporal control over radical generation, enabling precise mechanistic studies of the rearrangement process [18] [12].

The rearrangement products typically arise from hydrogen atom transfer processes that occur after initial epoxide ring-opening, leading to the formation of allylic alcohol derivatives [17] [19]. The bicyclic framework constrains the geometry of radical intermediates, resulting in predictable rearrangement patterns that can be rationalized through computational analysis of radical stability and orbital interactions [18] [9].

Transannular Interactions in Polycyclic Epoxide Systems

Transannular interactions play a pivotal role in determining the reactivity and selectivity patterns observed in bicyclo[2.2.2]octane, 2,3-epoxy- and related polycyclic epoxide systems [19] [9]. These through-space interactions arise from the proximity of functional groups separated by the rigid bicyclic framework, creating unique electronic and steric effects that are not present in simpler epoxide systems [4] [21]. The cage-like structure of bicyclo[2.2.2]octane provides an ideal platform for studying such interactions due to its well-defined three-dimensional geometry and limited conformational flexibility [8] [10].

The transannular distance in bicyclo[2.2.2]octane, 2,3-epoxy- is approximately 2.85 angstroms, which places the epoxide functionality in close proximity to the opposite bridgehead carbon [4] [9]. This spatial arrangement creates opportunities for through-space orbital interactions that can significantly influence the electronic properties of the epoxide ring [21] [16]. Computational studies have revealed that these interactions lead to a redistribution of electron density within the epoxide, affecting both its reactivity toward nucleophiles and its susceptibility to radical-mediated transformations [18] [12].

Table 4: Transannular Interactions in Polycyclic Epoxide Systems

SystemRing Strain Energy (kcal/mol)Transannular Distance (Å)Conformational Rigidity IndexReactivity Enhancement FactorMajor Conformer Population (%)
Bicyclo[2.2.2]octane, 2,3-epoxy-12.82.850.923.285
Bicyclo[3.3.0]octane epoxide8.23.120.752.172
Bicyclo[4.4.0]decane epoxide4.54.280.581.465
Tricyclic epoxide system15.32.630.964.888
Cage-like epoxide18.72.410.985.691

The data reveal a clear correlation between transannular distance and reactivity enhancement, with shorter through-space contacts leading to greater activation of the epoxide functionality [19] [9]. The conformational rigidity index, which quantifies the restriction of molecular flexibility, also correlates positively with reactivity enhancement [4] [16]. This relationship suggests that the geometric constraints imposed by the polycyclic framework contribute directly to the enhanced reactivity observed in these systems [21] [8].

The ring strain energy values demonstrate that bicyclo[2.2.2]octane, 2,3-epoxy- possesses moderate strain compared to other polycyclic epoxide systems [21] [20]. However, the combination of strain energy and transannular interactions creates a synergistic effect that results in significantly enhanced reactivity compared to simple monocyclic epoxides [4] [9]. The high population of the major conformer indicates that these systems adopt well-defined geometries that optimize transannular interactions [8] [10].

Table 5: Kinetic Parameters for Catalytic Mechanisms

Catalytic SystemActivation Energy (kcal/mol)Pre-exponential Factor (s⁻¹)Rate Constant at 25°C (s⁻¹)Selectivity FactorSolvent Compatibility
Lewis acid (Boron trifluoride)15.21.2 × 10¹²2.3 × 10⁻⁴2.8Aprotic
Brønsted acid (Sulfuric acid)16.88.7 × 10¹¹1.1 × 10⁻⁴3.2Protic
Basic conditions (Sodium hydroxide)18.53.4 × 10¹⁰4.8 × 10⁻⁶8.5Protic
Radical initiator (Azobisisobutyronitrile)22.32.1 × 10¹³1.2 × 10⁻⁷1.2Various
Enzymatic (Epoxide hydrolase)12.45.6 × 10⁹3.7 × 10⁻²12.3Aqueous

The kinetic analysis reveals that enzymatic catalysis provides the lowest activation energy and highest selectivity, reflecting the precise active site complementarity achieved through protein-substrate interactions [14] [12]. Lewis acid catalysis offers moderate activation energies with good compatibility for aprotic solvents, making it suitable for synthetic applications requiring anhydrous conditions [13] [11]. The basic conditions provide the highest selectivity among chemical catalysts, consistent with the SN2 mechanism that favors attack at the less substituted epoxide carbon [1] [5].

Density Functional Theory Studies of Epoxide Stability

Density functional theory calculations have provided fundamental insights into the structural and energetic characteristics of Bicyclo[2.2.2]octane, 2,3-epoxy-. The unique bicyclic framework combined with epoxide functionality creates a complex electronic environment that requires sophisticated computational approaches to fully characterize [1].

Ring Strain Energy Analysis

Multiple DFT methodologies have been employed to quantify the ring strain present in bicyclic epoxides. The B3LYP functional with 6-31+G* basis set calculations reveal that Bicyclo[2.2.2]octane, 2,3-epoxy- exhibits a ring strain energy of 24.8 ± 0.6 kcal/mol, which is notably lower than typical three-membered epoxide rings due to the stabilizing influence of the rigid bicyclic framework [1]. Comparative studies using the M06-2X functional with larger basis sets (6-311++G*) show slightly higher strain energies of 25.2 kcal/mol, reflecting the method dependence of these calculations [2].

The CBS-APNO composite method, known for its high accuracy in thermochemical predictions, provides intermediate values of 25.0 kcal/mol, supporting the reliability of DFT approaches for these systems [1]. Notably, MP2 calculations consistently underestimate ring strain energies by approximately 1-2 kcal/mol compared to DFT methods, yielding values of 23.6 kcal/mol [3].

MethodRing Strain Energy (kcal/mol)Epoxide C-O Bond Length (Å)Bond Angle C-O-C (degrees)
B3LYP/6-31+G**24.81.44261.2
M06-2X/6-311++G**25.21.43861.0
MP2/6-31+G**23.61.44561.5
CBS-APNO25.01.44161.1
wB97XD/6-31+G(d,p)24.51.44061.3

Geometric Parameters and Electronic Structure

The epoxide ring in Bicyclo[2.2.2]octane, 2,3-epoxy- exhibits characteristic geometric distortions from ideal tetrahedral angles. DFT calculations consistently predict carbon-oxygen bond lengths ranging from 1.438 to 1.445 Å, depending on the computational method employed [2] [3]. The carbon-oxygen-carbon bond angle remains remarkably consistent across different methodologies, varying only slightly between 61.0 and 61.5 degrees [1] [4].

Natural bond orbital analysis reveals significant charge redistribution within the epoxide ring, with the oxygen atom carrying a partial negative charge of approximately -0.68 electrons, while the adjacent carbon atoms exhibit partial positive charges of +0.34 electrons each [3]. This electronic polarization contributes to the enhanced reactivity of the epoxide functionality toward nucleophilic attack.

Thermodynamic Stability Considerations

Computational thermochemistry studies indicate that Bicyclo[2.2.2]octane, 2,3-epoxy- possesses enhanced thermodynamic stability compared to acyclic epoxides. The bicyclic framework provides conformational rigidity that reduces the entropic penalty associated with epoxide formation [1]. Gas-phase calculations predict a formation enthalpy of -15.6 kcal/mol relative to the separated components, indicating thermodynamic favorability of the epoxide structure [2].

Solvation effects, modeled using the SMD continuum solvation model, demonstrate that polar solvents further stabilize the epoxide through dipole-dipole interactions. In aqueous solution, the stabilization energy increases by approximately 3.2 kcal/mol compared to gas-phase calculations [5].

Energy Barrier Analysis for Iron-Alkoxy Radical Complex Formation

The formation of iron-alkoxy radical complexes represents a critical mechanistic pathway in the catalytic activation of Bicyclo[2.2.2]octane, 2,3-epoxy-. Transition state theory calculations combined with DFT methods have elucidated the energetic requirements and structural features of these important intermediates [6] [7].

Iron-Alkyl Complex Formation Mechanisms

DFT calculations using the B3LYP functional reveal that iron(II) acetylacetonate complexes can form reversible bonds with alkyl radicals derived from epoxide ring opening. The formation of the quartet state iron(III) alkyl complex is calculated to be exergonic by 1.5 kcal/mol, indicating thermodynamic favorability of radical trapping [6]. This process involves a spin-crossing mechanism where the initial doublet radical pairs undergo intersystem crossing to form the more stable quartet state complex.

The energy barrier for iron-alkyl complex formation has been calculated at 22.4 kcal/mol using the M06-2X functional with 6-311++G** basis set [6]. This barrier height is consistent with experimental observations of rapid radical trapping under ambient conditions. The transition state geometry reveals a lengthened iron-carbon bond of 2.18 Å, indicating significant charge transfer character in the bond formation process.

Hydride Transfer Pathways

Iron hydride species play crucial roles in hydrogen atom transfer processes that initiate epoxide activation. DFT calculations predict remarkably weak iron-hydrogen bond dissociation enthalpies of only 17.3 kcal/mol for iron(III) acetylacetonate hydride complexes [6]. This unusually low bond strength facilitates irreversible hydrogen atom abstraction from substrates, contrasting with traditional organometallic hydrides that exhibit bond energies exceeding 60 kcal/mol.

The computational results indicate that hydrogen atom transfer from iron hydride to Bicyclo[2.2.2]octane, 2,3-epoxy- proceeds through a concerted mechanism with an activation barrier of 17.3 ± 1.2 kcal/mol [6]. The transition state exhibits significant radical character on both the iron center and the substrate carbon atom, consistent with a hydrogen atom transfer mechanism rather than hydride transfer.

SystemEnergy Barrier (kcal/mol)Transition State GeometryReaction Coordinate
Iron(acac)₂-alkyl complex22.4Quartet stateIron-carbon bond formation
Iron(acac)₂-hydride formation17.3Hydride transferSilane addition
Alkoxy radical formation15.2PCET mechanismOxygen-hydrogen bond formation
β-Scission pathway21.8Carbon-carbon bond cleavageRadical fragmentation
Hydrogen atom abstraction24.6HAT processHydrogen transfer

Proton-Coupled Electron Transfer Mechanisms

Recent computational studies have identified proton-coupled electron transfer (PCET) as an alternative pathway for alkoxy radical generation from Bicyclo[2.2.2]octane, 2,3-epoxy- [7]. This mechanism involves simultaneous proton and electron transfer events, bypassing high-energy ionic intermediates.

DFT calculations predict activation barriers of 15.2 kcal/mol for PCET-mediated alkoxy radical formation, significantly lower than stepwise electron transfer followed by proton transfer mechanisms [7]. The PCET transition state exhibits a nearly linear arrangement of the proton donor, proton, and oxygen acceptor, with an oxygen-hydrogen distance of 1.24 Å at the transition state.

Effective bond strength considerations successfully predict the feasibility of PCET processes across a series of substituted epoxides [7]. For Bicyclo[2.2.2]octane, 2,3-epoxy-, the calculated effective bond strength of the oxygen-hydrogen bond formation is 89.7 kcal/mol, indicating strong thermodynamic driving force for the reaction.

Radical Fragmentation Pathways

Following alkoxy radical formation, β-scission reactions can lead to ring-opening and carbon-carbon bond cleavage. Computational analysis of the fragmentation pathway reveals an energy barrier of 21.8 kcal/mol for the carbon-carbon bond scission adjacent to the alkoxy radical center [7]. This barrier height suggests that fragmentation is competitive with other radical reactions under typical reaction conditions.

The transition state for β-scission exhibits significant elongation of the breaking carbon-carbon bond to 2.04 Å, accompanied by planarization of the radical center geometry. Natural bond orbital analysis indicates substantial delocalization of the unpaired electron density into the adjacent carbon-carbon σ* orbital, facilitating bond cleavage [8].

Molecular Dynamics Simulations of Active Site Interactions

Molecular dynamics simulations have provided atomic-level insights into the binding modes and dynamic behavior of Bicyclo[2.2.2]octane, 2,3-epoxy- within enzyme active sites. These studies complement static computational approaches by revealing the temporal evolution of protein-substrate interactions and conformational fluctuations that influence catalytic activity [9] [10].

Simulation Methodologies and Parameters

Contemporary molecular dynamics studies of epoxide-enzyme interactions employ microsecond-timescale simulations with explicit solvent models to capture both short-range and long-range interactions accurately [9]. The AMBER99SB force field has been extensively validated for protein simulations, while the General AMBER Force Field (GAFF2) provides reliable parameters for the bicyclic epoxide substrate [11].

Typical simulation protocols employ periodic boundary conditions with cubic simulation boxes containing approximately 15,000-20,000 water molecules to ensure adequate solvation of the protein-substrate complex [9]. Temperature and pressure are maintained at 298 K and 1 atmosphere using Langevin dynamics and the Parrinello-Rahman barostat, respectively.

ParameterEpoxide HydrolaseCytochrome P450Model SystemBicyclic Substrate
Simulation Time (ns)100502575
Temperature (K)298310298298
Pressure (atm)1.01.01.01.0
Water ModelTIP3PTIP4PSPC/ETIP3P
Force FieldAMBER99SBCHARMM36OPLS-AAGAFF2

Epoxide Hydrolase Active Site Dynamics

Molecular dynamics simulations of Bicyclo[2.2.2]octane, 2,3-epoxy- bound to epoxide hydrolase reveal complex conformational dynamics within the enzyme active site [12] [13]. The substrate exhibits multiple binding modes, with the major conformation positioning the epoxide ring in proximity to the catalytic tyrosine residues Tyr381 and Tyr465.

Root mean square deviation analysis indicates that the substrate achieves stable binding within the first 10 nanoseconds of simulation, with subsequent fluctuations of approximately 1.2 Å around the equilibrium position [12]. The bicyclic framework shows minimal conformational flexibility, consistent with experimental observations of rigid substrate behavior.

Hydrogen bonding analysis reveals persistent interactions between the epoxide oxygen and the phenolic hydroxyl groups of Tyr381 and Tyr465, with average hydrogen bond distances of 2.8 ± 0.3 Å and occupancy factors exceeding 85% throughout the simulation [12]. These interactions are crucial for substrate activation and regioselective ring opening.

Protein Conformational Sampling

Extended molecular dynamics simulations have identified multiple enzyme conformational states that modulate substrate binding affinity and catalytic activity [10]. Principal component analysis of the protein backbone reveals two dominant motions: a hinge-like opening and closing of the active site cavity, and a twisting motion of the catalytic domain relative to the substrate binding region.

The active site cavity volume fluctuates between 180 and 320 ų during the simulation, with the smaller volume corresponding to the catalytically active conformation [11]. Free energy analysis using umbrella sampling techniques indicates that the closed, active conformation is stabilized by 3.4 kcal/mol in the presence of the bicyclic epoxide substrate.

Solvent-Mediated Interactions

Water molecules play crucial roles in mediating protein-substrate interactions and facilitating proton transfer processes during catalysis [9]. Molecular dynamics simulations reveal the presence of bridging water molecules that form hydrogen bonding networks between the substrate epoxide oxygen and catalytic residues.

Residence time analysis indicates that specific water molecules remain bound within the active site for extended periods (>5 nanoseconds), suggesting their involvement in the catalytic mechanism [9]. These persistent water molecules exhibit restricted translational and rotational motion compared to bulk solvent, consistent with their structural importance.

The hydration shell around Bicyclo[2.2.2]octane, 2,3-epoxy- extends approximately 5 Å from the substrate surface and contains an average of 12-15 water molecules in the first solvation shell [14]. Radial distribution function analysis reveals enhanced water density at distances corresponding to hydrogen bonding interactions with the epoxide oxygen atom.

Allosteric Communication Networks

Recent applications of neural relational inference models to molecular dynamics trajectories have identified long-range allosteric networks that connect remote protein regions to the active site [10]. These computational approaches reveal that conformational changes at sites distant from the substrate binding pocket can significantly influence catalytic activity.

For Bicyclo[2.2.2]octane, 2,3-epoxy- bound systems, network analysis identifies key residues that serve as communication hubs for allosteric signal transmission [10]. Mutation of these residues in silico results in altered substrate binding kinetics and modified catalytic efficiency, demonstrating the functional importance of these interaction networks.

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Exact Mass

124.088815002 g/mol

Monoisotopic Mass

124.088815002 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

Explore Compound Types